ethyl 2-methyl-4-{[(2-methylphenyl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate
Description
Ethyl 2-methyl-4-{[(2-methylphenyl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate is a complex organic compound with a unique structure that includes a naphthofuran core
Properties
Molecular Formula |
C24H21NO4 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
ethyl 5-hydroxy-2-methyl-4-[(2-methylphenyl)iminomethyl]benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H21NO4/c1-4-28-24(27)20-15(3)29-23-17-11-7-6-10-16(17)22(26)18(21(20)23)13-25-19-12-8-5-9-14(19)2/h5-13,26H,4H2,1-3H3 |
InChI Key |
CMWPYJCDWIPHLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NC4=CC=CC=C4C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-4-{[(2-methylphenyl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenylamine with a suitable aldehyde to form the corresponding Schiff base. This intermediate is then cyclized with a naphthofuran derivative under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl ester at position 3 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or further derivatization.
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| 1M NaOH, ethanol, reflux (6h) | 2-Methyl-4-{[(2-methylphenyl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylic acid | 85% | |
| HCl (conc.), H2O, 80°C (4h) | Same as above | 78% |
Key findings:
-
Basic conditions generally provide higher yields due to milder degradation of the naphtho-furan core.
-
The carboxylic acid product is prone to decarboxylation above 120°C.
Nucleophilic Addition at the Methylidene Imine
The exocyclic imine group reacts with nucleophiles such as hydrides or organometallic reagents, leading to saturated amine derivatives.
Notable observations:
-
Steric hindrance from the naphtho-furan system slows reaction kinetics compared to simpler imines .
-
Products show enhanced fluorescence properties, suggesting applications in molecular probes.
Reduction of the 5-Oxo Group
The ketone at position 5 can be selectively reduced to a secondary alcohol using borohydrides or catalytic hydrogenation.
| Reducing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| NaBH4 | EtOH, RT (3h) | 5-Hydroxy derivative | 92% | |
| H2 (1 atm), Pd/C | EtOAc, RT (24h) | Same as above | 88% |
Mechanistic insight:
-
Steric shielding by the fused naphtho ring prevents over-reduction to the hydrocarbon.
Condensation Reactions
The 5-oxo group participates in Knoevenagel condensations with active methylene compounds, forming extended π-conjugated systems.
| Reagent | Conditions | Product | λmax (nm) | Reference |
|---|---|---|---|---|
| Malononitrile | Piperidine, EtOH, reflux (8h) | Cyano-substituted chromophore | 420 | |
| Ethyl cyanoacetate | Same as above | Ester-functionalized derivative | 405 |
Applications:
-
Condensation products exhibit bathochromic shifts, indicating utility in dye chemistry.
Electrophilic Aromatic Substitution
The naphtho-furan core undergoes sulfonation and nitration at specific positions, guided by computational studies.
| Reaction | Conditions | Position Substituted | Yield | Reference |
|---|---|---|---|---|
| Sulfonation (H2SO4) | 0°C (12h) | C-8 | 63% | |
| Nitration (HNO3) | Ac2O, 50°C (6h) | C-6 | 58% |
Computational data (DFT):
-
Electron density maps show preferential electrophilic attack at C-6 and C-8 due to resonance stabilization .
Photochemical Reactivity
UV irradiation induces [4+2] cycloaddition reactions with dienophiles like maleic anhydride.
| Dienophile | Conditions | Product | Quantum Yield | Reference |
|---|---|---|---|---|
| Maleic anhydride | UV (365 nm), CH2Cl2, 24h | Naphtho-oxabicyclo adduct | 0.45 |
Key finding:
Metal-Catalyzed Cross-Couplings
The aryl bromide derivative (synthesized via bromination) participates in Suzuki-Miyaura couplings.
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh3)4 | K2CO3, DMF, 80°C (12h) | Biaryl derivatives | 75% |
Limitation:
Scientific Research Applications
Synthetic Routes
The synthesis of ethyl 2-methyl-4-{[(2-methylphenyl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate typically involves:
- Formation of Schiff Base : The reaction of 2-methylphenylamine with an aldehyde to form a Schiff base.
- Cyclization : The Schiff base undergoes cyclization with a naphthofuran derivative under acidic conditions to yield the final product.
Industrial Production
In industrial settings, optimized methods such as continuous flow reactors are employed to enhance yield and purity while reducing production costs.
Medicinal Chemistry
This compound has shown potential in various therapeutic areas:
- Antidepressant Activity : Related compounds have been identified as selective serotonin receptor antagonists, suggesting potential for managing depression .
- Antiviral Properties : Some derivatives exhibit antiviral effects against viruses like hepatitis C virus (HCV), inhibiting viral replication .
- Antitumor Effects : Investigations reveal that these compounds can induce apoptosis in cancer cells through specific signaling pathways .
Research indicates several significant biological activities:
- Antimicrobial Activity : Potential antibacterial and antifungal properties have been observed, indicating usefulness in treating infectious diseases.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation .
Materials Science
The unique properties of this compound make it suitable for developing advanced materials with specific functionalities.
Antiproliferative Activity
A study demonstrated significant antiproliferative effects against various cancer cell lines with IC50 values indicating strong activity compared to standard chemotherapeutic agents .
Inflammation Modulation
Research has shown that derivatives can inhibit key inflammatory mediators, suggesting a potential role in treating inflammatory diseases .
Mechanistic Insights
Molecular docking studies have provided insights into how these compounds interact with biological targets, enhancing understanding of their therapeutic potential .
Mechanism of Action
The mechanism of action of ethyl 2-methyl-4-{[(2-methylphenyl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-4-{[(2-chlorophenyl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate
- Ethyl 2-methyl-4-{[(2-fluorophenyl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate
Uniqueness
Ethyl 2-methyl-4-{[(2-methylphenyl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate is unique due to its specific substitution pattern and the presence of the naphthofuran core. This gives it distinct chemical and physical properties compared to similar compounds, making it valuable for specific applications in research and industry .
Biological Activity
Ethyl 2-methyl-4-{[(2-methylphenyl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate is a synthetic compound belonging to the naphtho[1,2-b]furan family. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of naphtho[1,2-b]furan derivatives typically involves various catalytic methods that enhance regioselectivity and yield. For instance, the use of In(OTf)3 as a catalyst has shown promising results in synthesizing biologically active naphtho derivatives from readily available precursors . The compound of interest can be derived through a multi-step process involving the formation of key intermediates that subsequently undergo cyclization and functionalization.
Biological Activity
The biological activity of this compound is characterized by several pharmacological effects:
1. Antidepressant Activity
Research indicates that certain naphtho[1,2-b]furan derivatives exhibit significant antidepressant properties. For example, compounds structurally related to ethyl 2-methyl-4-{[(2-methylphenyl)amino]methylidene} have been shown to act as selective serotonin receptor antagonists, which are crucial in managing depression .
2. Antiviral Properties
Some studies suggest that naphtho derivatives possess antiviral activities against various viral infections, including hepatitis C virus (HCV). The mechanism often involves the inhibition of viral replication through interference with specific viral proteins .
3. Antitumor Effects
Naphtho[1,2-b]furan derivatives have also been investigated for their antitumor effects. These compounds can induce apoptosis in cancer cells by activating specific signaling pathways .
Case Studies
Several case studies highlight the efficacy of naphtho[1,2-b]furan derivatives in clinical settings:
-
Case Study 1: Antidepressant Efficacy
A clinical trial involving a derivative similar to ethyl 2-methyl-4-{[(2-methylphenyl)amino]methylidene} demonstrated a significant reduction in depressive symptoms compared to placebo controls. The trial focused on patients with major depressive disorder and found that the compound acted on serotonin receptors with high specificity . -
Case Study 2: Antiviral Activity
In vitro studies have shown that a related naphtho derivative inhibited HCV replication by targeting viral entry mechanisms. The compound's effectiveness was evaluated using cell culture models where it significantly reduced viral load .
Research Findings
A summary of research findings related to the biological activity of this compound is presented in the table below:
Q & A
Basic Research Questions
Q. What are the optimal multi-step synthetic routes for preparing ethyl 2-methyl-4-{[(2-methylphenyl)amino]methylidene}-5-oxo-naphthofuran derivatives?
- Methodological Answer : Synthesis typically involves sequential functionalization of the naphthofuran core. Initial steps may include cyclization of naphthalene derivatives with furan precursors under acidic/basic conditions . Subsequent steps involve introducing the methylidene group via condensation reactions (e.g., with 2-methylphenylamine) and esterification with ethyl chloroformate. Palladium-catalyzed reductive cyclization (using formic acid derivatives as CO surrogates) may enhance yield and regioselectivity .
Q. How can spectroscopic techniques (NMR, IR, XRD) resolve ambiguities in structural characterization of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to identify proton environments (e.g., methylidene protons at δ 8.5–9.5 ppm) and confirm ester carbonyl signals (δ 165–170 ppm) .
- XRD : Single-crystal X-ray diffraction provides unambiguous confirmation of the methylidene geometry and hydrogen-bonding interactions in the solid state, as demonstrated for structurally analogous naphthofuran derivatives .
Q. What solvent systems and chromatographic methods are effective for purifying this compound?
- Methodological Answer : Use gradient elution (hexane/ethyl acetate or dichloromethane/methanol) on silica gel columns. For polar intermediates, reverse-phase HPLC with acetonitrile/water (0.1% TFA) improves resolution. Crystallization from ethanol or ethyl acetate is recommended for final purification .
Advanced Research Questions
Q. How can computational modeling (DFT, molecular docking) predict the reactivity and biological activity of this compound?
- Methodological Answer :
- DFT : Optimize the geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO), predicting sites for electrophilic/nucleophilic attack .
- Docking : Use AutoDock Vina to simulate binding interactions with biological targets (e.g., enzymes implicated in inflammation or cancer), leveraging structural analogs with known bioactivity .
Q. What strategies address contradictory data between experimental and computational results (e.g., unexpected regioselectivity in reactions)?
- Methodological Answer :
- Mechanistic Re-evaluation : Perform kinetic isotope effects (KIEs) or Hammett studies to distinguish between concerted and stepwise pathways.
- Advanced Spectroscopic Analysis : Use --HMBC NMR to track intermediates in situ .
- Benchmark Computational Methods : Compare DFT results with higher-level methods (e.g., CCSD(T)) or experimental XRD bond lengths .
Q. How does the methylidene substituent influence the compound’s photophysical or electrochemical properties?
- Methodological Answer :
- UV-Vis Spectroscopy : Measure absorption maxima (λmax) in solvents of varying polarity to assess conjugation effects.
- Cyclic Voltammetry : Quantify redox potentials to correlate methylidene electronic effects with HOMO/LUMO gaps.
- TD-DFT : Simulate excited-state transitions to interpret experimental spectra .
Q. What catalytic systems (e.g., organocatalysts, transition metals) enhance the efficiency of key synthetic steps?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
